N-(1H-1,3-benzodiazol-2-yl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide
CAS No.: 1251708-20-9
Cat. No.: VC8223649
Molecular Formula: C24H24N6O2
Molecular Weight: 428.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251708-20-9 |
|---|---|
| Molecular Formula | C24H24N6O2 |
| Molecular Weight | 428.5 |
| IUPAC Name | N-(1H-benzimidazol-2-yl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C24H24N6O2/c1-32-21-9-5-2-6-17(21)18-10-11-22(29-28-18)30-14-12-16(13-15-30)23(31)27-24-25-19-7-3-4-8-20(19)26-24/h2-11,16H,12-15H2,1H3,(H2,25,26,27,31) |
| Standard InChI Key | CMGBGPQLLOPHGH-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=NC5=CC=CC=C5N4 |
| Canonical SMILES | COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=NC5=CC=CC=C5N4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three primary components:
-
A 1H-1,3-benzodiazol-2-yl group, providing aromaticity and hydrogen-bonding capabilities.
-
A 6-(2-methoxyphenyl)pyridazin-3-yl moiety, contributing π-π stacking interactions and metabolic stability.
-
A piperidine-4-carboxamide backbone, enabling conformational flexibility and target binding.
The molecular formula is C24H24N6O2, with a molecular weight of 428.5 g/mol. The methoxy group (-OCH3) and carboxamide (-CONH-) functional groups enhance solubility and bioavailability compared to purely hydrophobic analogs.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H24N6O2 |
| Molecular Weight | 428.5 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
| LogP (Predicted) | 3.2 ± 0.5 |
| Solubility | Moderate in DMSO, Ethanol |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions:
-
Preparation of Benzodiazole Intermediate: 1H-1,3-benzodiazole is functionalized at the 2-position via nucleophilic substitution or cyclization reactions.
-
Pyridazine Ring Formation: A Suzuki-Miyaura coupling introduces the 2-methoxyphenyl group to the pyridazine core under palladium catalysis.
-
Piperidine Carboxamide Coupling: The benzodiazole and pyridazine intermediates are conjugated to piperidine-4-carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF).
Reaction yields typically range from 40–60%, with purification achieved via silica gel chromatography.
Analytical Validation
-
Nuclear Magnetic Resonance (NMR): 1H NMR (400 MHz, DMSO-d6) confirms proton environments, with signals at δ 8.2 ppm (benzodiazole NH), δ 7.8–7.3 ppm (aromatic protons), and δ 3.8 ppm (methoxy group).
-
Infrared Spectroscopy (IR): Peaks at 1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C-O-C stretch) validate functional groups.
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 429.2 [M+H]+.
Biological Activity and Mechanism of Action
Table 2: Hypothesized Biological Targets
| Target | Role in Disease | Interaction Site |
|---|---|---|
| sEH | Inflammation, Neuropathic Pain | Hydrolase Domain |
| FAAH | Anxiety, Chronic Pain | Serine Hydrolase Active Site |
| Adenosine Receptors | Cardiovascular Disorders | Extracellular Ligand-Binding |
Preclinical Findings
In vitro studies on related piperidine carboxamides demonstrate:
-
Metabolic Stability: Moderate hepatic clearance (t1/2 = 2.5 hours in murine microsomes) .
-
Selectivity: >50-fold selectivity over monoacylglycerol lipase (MAGL) .
Applications in Drug Development
Pain and Inflammation Management
Dual sEH/FAAH inhibitors synergistically enhance endocannabinoid signaling by elevating anandamide (AEA) levels while stabilizing anti-inflammatory epoxyeicosatrienoic acids (EETs) . This dual mechanism could circumvent the side effects of mono-target inhibitors, such as gastrointestinal toxicity .
Oncology
Benzodiazole derivatives are investigated for kinase inhibition (e.g., BRAF, EGFR). The pyridazine ring’s electron-deficient nature may facilitate interactions with ATP-binding pockets.
Challenges and Future Directions
Despite its promise, the compound faces hurdles:
-
Synthetic Complexity: Multi-step synthesis limits scalability.
-
Pharmacokinetic Optimization: Improved bioavailability requires prodrug strategies or formulation enhancements.
-
Toxicology Profiling: Chronic toxicity studies are absent but critical for clinical translation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume